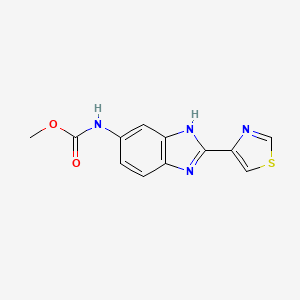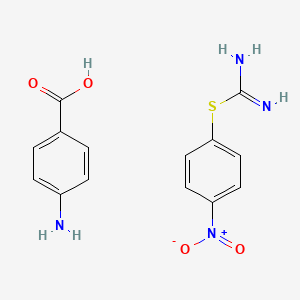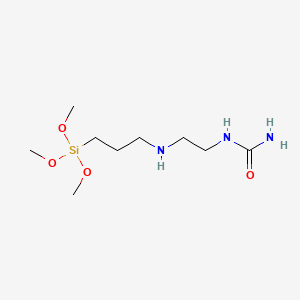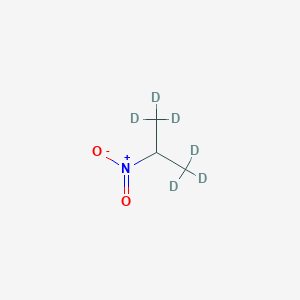
2-Nitropropane-1,1,1,3,3,3-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitropropane-1,1,1,3,3,3-D6 is a deuterated form of 2-nitropropane, where six hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It has the molecular formula C3HD6NO2 and a molecular weight of 95.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitropropane-1,1,1,3,3,3-D6 typically involves the nitration of deuterated propane. The reaction conditions often include the use of nitric acid and a catalyst under controlled temperature and pressure to ensure the selective nitration of the propane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the vapor-phase nitration of deuterated propane, which is then purified through distillation and other separation techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitropropane-1,1,1,3,3,3-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroalkanes and other oxidized products.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Nucleophiles: Such as hydroxide ions or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroalkanes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Nitropropane-1,1,1,3,3,3-D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of the compound into biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Nitropropane-1,1,1,3,3,3-D6 involves its interaction with various molecular targets and pathways. As a stable isotope-labeled compound, it does not exert biological effects directly but is used to trace and study the behavior of its non-deuterated counterpart in different systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitropropane: The non-deuterated form of the compound.
1-Nitropropane: A structural isomer with different chemical properties.
Nitromethane: A simpler nitroalkane with similar reactivity
Uniqueness
2-Nitropropane-1,1,1,3,3,3-D6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace the compound in complex systems .
Propiedades
Fórmula molecular |
C3H7NO2 |
|---|---|
Peso molecular |
95.13 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexadeuterio-2-nitropropane |
InChI |
InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i1D3,2D3 |
Clave InChI |
FGLBSLMDCBOPQK-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])[N+](=O)[O-] |
SMILES canónico |
CC(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
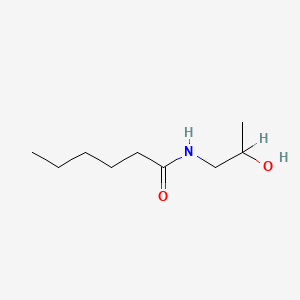
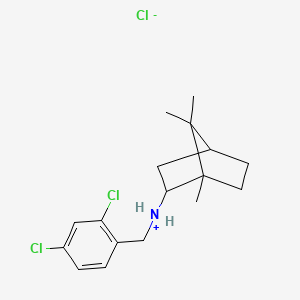
![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)

